

N-Desmethyl Bedaquiline-d6: A Technical Guide for Analytical Applications

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Compound of Interest

Compound Name: N-Desmethyl Bedaquiline-d6

Cat. No.: B12413516

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Desmethyl Bedaquiline-d6**, a deuterated analog of the primary metabolite of Bedaquiline. This document is intended to serve as a resource for researchers and scientists utilizing this stable isotope-labeled compound as an internal standard in analytical and pharmacokinetic studies.

N-Desmethyl Bedaquiline-d6 is a critical tool for the accurate quantification of Bedaquiline and its major metabolite, N-Desmethyl Bedaquiline (M2), in biological matrices.^{[1][2][3]} Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and reliable measurements by correcting for variability during sample preparation and analysis.^{[1][4]}

Core Compound Data

A summary of the key chemical and physical properties of **N-Desmethyl Bedaquiline-d6** is presented below.

Property	Value	Source(s)
Chemical Name	(1R,2S)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol	[3][5]
Synonyms	N-Desmethyl Bedaquiline-D6, rac-N-Desmethyl Bedaquiline-d6	[2][6][7]
CAS Number	2271264-26-5	[3][5][8]
Molecular Formula	C ₃₁ H ₂₃ D ₆ BrN ₂ O ₂	[9]
Molecular Weight	547.52 g/mol	[5][9]
Purity	≥98%	[9]

Bedaquiline Metabolism

Bedaquiline is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the main contributor, to its N-monodesmethyl metabolite, M2.[1][4][10] This metabolite has been shown to have four to six times weaker antimycobacterial activity compared to the parent drug.[10][11]

CYP3A4, CYP2C8, CYP2C19



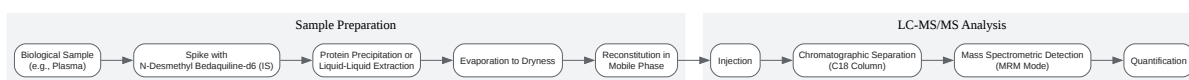
N-demethylation

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Metabolic pathway of Bedaquiline to its N-desmethyl metabolite.

Analytical Application Workflow

N-Desmethyl Bedaquiline-d6 is predominantly used as an internal standard for the quantification of Bedaquiline and its metabolite M2 in biological samples via LC-MS/MS. A typical workflow for such an analysis is outlined below.

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General workflow for bioanalytical quantification using an internal standard.

Experimental Protocols

The following are generalized experimental protocols for the quantification of Bedaquiline and N-Desmethyl Bedaquiline in human plasma using LC-MS/MS with **N-Desmethyl Bedaquiline-d6** as an internal standard.

Preparation of Stock and Working Solutions[1][4]

- Stock Solutions (1 mg/mL): Prepare primary stock solutions of Bedaquiline and **N-Desmethyl Bedaquiline-d6** in dimethyl sulfoxide (DMSO).
- Working Standard Solutions: Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
- Internal Standard Working Solution (500 ng/mL): Dilute the **N-Desmethyl Bedaquiline-d6** stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Liquid-Liquid Extraction)[12][13]

- To 50 µL of human plasma, add 50 µL of the internal standard working solution.
- Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.
- Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 2 minutes.
- Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[12][13]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[12][13]
- Reconstitute the residue in 250 µL of the mobile phase.

LC-MS/MS Conditions[10][13]

Parameter	Typical Conditions
LC System	Shimadzu LC-20AD or equivalent
Column	Zodiac C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Isocratic or gradient elution with a mixture of acetonitrile and water containing an additive like formic acid or ammonium formate.
Injection Volume	5 µL
Mass Spectrometer	AB Sciex API 5500 or equivalent triple quadrupole
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor -> Product Ion (m/z)	Bedaquiline: 556.0 -> 58.1, Bedaquiline-d6: 562.2 -> 64.2, M2: 541.1 -> 480.3, M2-d3-13C: 545.1 -> 480.4

Method Validation Parameters[10]

The following table summarizes typical validation parameters for the quantification of Bedaquiline and its M2 metabolite.

Parameter	Bedaquiline	M2 Metabolite
Linearity Range (µg/mL)	0.0780 - 5.00	0.0312 - 2.00
Inter-day Accuracy (%)	96.7 - 103.5	104.2 - 106.5
Intra-day Accuracy (%)	96.7 - 103.5	104.2 - 106.5
Precision (CV%)	< 9.2	< 9.2

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